molecular formula C11H7NOS B2739397 Thieno[3,2-c]quinolin-4(5H)-one CAS No. 130747-13-6

Thieno[3,2-c]quinolin-4(5H)-one

Cat. No.: B2739397
CAS No.: 130747-13-6
M. Wt: 201.24
InChI Key: DSNJDLWXDIHPKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of the Thieno[3,2-c]quinolin-4(5H)-one Core Structure and its Significance in Synthetic Organic Chemistry

The core structure of this compound consists of a thiophene (B33073) ring fused to a quinoline (B57606) ring system. researchgate.net This fusion creates a rigid, planar scaffold that is attractive for synthetic modification. The synthesis of thieno[3,2-c]quinoline-based compounds is an active area of research due to their rich biological activities and pharmacological properties. nih.gov The thienoquinoline framework allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of its chemical and biological characteristics. ontosight.ai

The development of synthetic routes to this and related thienoquinoline systems is a key focus for organic chemists. bohrium.com A variety of synthetic strategies have been developed to construct this heterocyclic system, reflecting its importance in medicinal chemistry. researchgate.net These methods often involve multi-step sequences, and researchers continue to explore more efficient and atom-economical approaches, such as one-pot syntheses and continuous flow methods. nih.govrsc.org

Historical Context and Evolution of Research on this compound Architectures

Research into thienoquinoline derivatives has evolved significantly over the years, driven by their potential applications in medicinal chemistry. bohrium.com Early research focused on the fundamental synthesis and characterization of these compounds. Over the past few decades, interest has intensified due to their demonstrated biological activities, including antibacterial, anticancer, and anti-inflammatory properties. researchgate.netnih.gov

The synthetic methodologies to access the this compound core and its derivatives have become increasingly sophisticated. Initial methods often involved classical cyclization reactions. More recently, modern synthetic techniques such as palladium-catalyzed cross-coupling reactions, photochemical cyclizations, and multi-component reactions have been employed to generate diverse libraries of these compounds for biological screening. nih.govbohrium.comrsc.org For instance, a single-pot synthesis involving the oxidation of 4-(4'-aryloxybut-2'-ynyl)thioquinolin-2(1H)-ones has been described. nih.govresearchgate.net Another approach involves the thio-Claisen rearrangement of 4-allylthio-1-methylquinolin-2(1H)-ones. nih.govresearchgate.net The reaction of 4-chloroquinolin-2(1H)-ones with thioglycolic acid derivatives followed by cyclodehydration has also been utilized to produce related structures. nih.govresearchgate.net More advanced methods include a single-step continuous flow photochemical cyclization, providing rapid access to these complex heterocycles. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-thieno[3,2-c]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NOS/c13-11-8-5-6-14-10(8)7-3-1-2-4-9(7)12-11/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNJDLWXDIHPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CS3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Thieno 3,2 C Quinolin 4 5h One and Its Derivatives

Classical Synthetic Routes to the Thieno[3,2-c]quinolin-4(5H)-one Core

Classical approaches to constructing the this compound skeleton often involve multi-step sequences, one-pot strategies, and intramolecular cyclization reactions. These methods have been foundational in providing access to this important class of compounds.

Multi-step Reaction Sequences for this compound Construction

Multi-step syntheses have been widely employed to build the this compound core. These routes offer the advantage of controlled construction and purification of intermediates, allowing for a systematic approach to the final product.

One established multi-step method involves the reaction of 4-chloroquinolin-2(1H)-ones with thioglycolic acid or 2-sulfanylpropionic acid in the presence of a base, followed by cyclodehydration promoted by polyphosphoric acid to yield 3-hydroxythieno[3,2-c]quinolin-4(1H)-ones. nih.govresearchgate.net Another approach begins with thiophene-3-carboxaldehyde and malonic acid, which undergo an aldol (B89426) condensation. nih.gov The resulting thienylacrylic acids are then cyclized to thieno[2,3-c]thiophene-2-carbonyl chlorides and subsequently converted to carboxamides. nih.gov Photochemical dehydrohalogenation of these amides furnishes the substituted thieno[3',2':4,5]thieno[2,3-c]quinolones. nih.gov

A separate multi-step synthesis starts from bromo-substituted 2-thienylacrylic acids. mdpi.com These are cyclized using thionyl chloride and pyridine (B92270) to give substituted 3-chlorothieno[3,2-b]thiophene-2-carbonyl chlorides, which are then converted to the corresponding anilides. mdpi.com A subsequent photochemical reaction of these anilides leads to the formation of dihydrothieno[2',3':4,5]thieno[2,3-c]quinolin-6-ones. mdpi.com

Starting Material(s)Key ReactionsFinal Product Type
4-Chloroquinolin-2(1H)-ones, Thioglycolic acid/2-Sulfanylpropionic acidBase-catalyzed reaction, Polyphosphoric acid-promoted cyclodehydration3-Hydroxythieno[3,2-c]quinolin-4(1H)-ones nih.govresearchgate.net
Thiophene-3-carboxaldehyde, Malonic acidAldol condensation, Cyclization, Amide formation, Photochemical dehydrohalogenationSubstituted thieno[3',2':4,5]thieno[2,3-c]quinolones nih.gov
Bromo-substituted 2-thienylacrylic acidsCyclization with thionyl chloride, Anilide formation, Photochemical reactionDihydrothieno[2',3':4,5]thieno[2,3-c]quinolin-6-ones mdpi.com

One-Pot Synthesis Strategies for this compound Scaffolds

One-pot syntheses offer a more efficient alternative to multi-step sequences by reducing the number of isolation and purification steps, thereby saving time and resources.

A notable one-pot procedure for the synthesis of this compound derivatives involves the m-chloroperbenzoic acid (m-CPBA) mediated oxidation of 4-(4'-aryloxybut-2'-ynyl)thioquinolin-2(1H)-ones. nih.govpsu.eduresearchgate.net This reaction is carried out in chloroform (B151607) at low temperatures, followed by heating and treatment with aqueous potassium hydroxide (B78521). nih.govpsu.eduresearchgate.net This tandem cyclization regioselectively produces 3-(aryloxyacetyl)-2,3-dihydro-5-alkylthieno[3,2-c]quinolin-4(5H)-ones in high yields. researchgate.net

Another one-pot method involves the conjugate addition-elimination reaction of 2,4-dichloroquinoline-3-carbonitrile (B1351073) with ethyl mercaptoacetate, which directly affords ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylates. nih.govpsu.edu

ReactantsReagents/ConditionsProduct
4-(4'-Aryloxybut-2'-ynyl)thioquinolin-2(1H)-ones1. m-CPBA, Chloroform, 0-5°C, 2. Heat, 3. 20% aq. KOH3-(Aryloxyacetyl)-2,3-dihydro-5-alkylthieno[3,2-c]quinolin-4(5H)-ones researchgate.net
2,4-Dichloroquinoline-3-carbonitrile, Ethyl mercaptoacetateConjugate addition-eliminationEthyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylates nih.govpsu.edu

Intramolecular Cyclization and Aromatization Reactions in this compound Synthesis

Intramolecular cyclization is a key step in many synthetic routes to the this compound core, often followed by an aromatization step to yield the final stable heterocyclic system.

One such strategy involves the intramolecular cyclization and subsequent aromatization of 3-(2-chloroprop-2-en-1-yl)- and 3-(2-oxopropyl)-2-methylquinoline-4-thiols. nih.govpsu.eduresearchgate.net These precursors are generated in situ from the corresponding 4-chloroquinolines by reaction with thiourea (B124793) and subsequent alkaline hydrolysis. researchgate.net

The thio-Claisen rearrangement represents another powerful intramolecular reaction for constructing the thieno[3,2-c]quinoline framework. For instance, 4-allylthio-1-methylquinolin-2(1H)-ones undergo a thio-Claisen rearrangement in refluxing N,N-diethylaniline to produce thieno[3,2-c]quinolinones. nih.govpsu.eduresearchgate.net

PrecursorKey Reaction(s)Product
3-(2-Chloroprop-2-en-1-yl)- and 3-(2-oxopropyl)-2-methylquinoline-4-thiolsIntramolecular cyclization, AromatizationSubstituted 2,4-dimethylthieno[3,2-c]quinolines nih.govpsu.eduresearchgate.net
4-Allylthio-1-methylquinolin-2(1H)-onesThio-Claisen rearrangementThieno[3,2-c]quinolinones nih.govpsu.eduresearchgate.net

Modern and Advanced Synthetic Approaches for this compound Derivatives

Modern synthetic methods, particularly those employing metal catalysis, have significantly advanced the synthesis of this compound derivatives, enabling the construction of complex and highly functionalized molecules.

Metal-Catalyzed Coupling Reactions in this compound Synthesis

Palladium-catalyzed reactions have become indispensable tools for the synthesis of a wide variety of heterocyclic compounds, including thieno[3,2-c]quinolines. These methods offer high efficiency, functional group tolerance, and the ability to form multiple bonds in a single operation.

Palladium-catalyzed domino reactions provide an elegant and efficient pathway to functionalized thieno[2,3-c]quinolin-4(5H)-one derivatives. acs.org One such approach utilizes a sequential nucleophilic aromatic substitution followed by a 5-endo-dig cyclization between 4-alkynyl-3-bromoquinolin-2(1H)-ones and sodium sulfide (B99878), offering good functional group tolerance under mild conditions. acs.org

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds and has been successfully applied to the synthesis of thieno[3,2-c]quinoline derivatives. arkat-usa.org A modular synthetic strategy starting from thiophene-3-carbaldehyde employs successive palladium-catalyzed cross-coupling reactions to construct a library of 4-phenylthieno[3,2-c]quinolines. arkat-usa.org This approach highlights the robustness of the Suzuki-Miyaura reaction in building complex heterocyclic systems. arkat-usa.org The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with an organoboron compound, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Furthermore, the synthesis of halogenated thieno[3,2-c]quinolines serves as a scaffold for subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling with various aryl- and arylvinylboronic acids, leading to novel polyaryl-substituted thieno[3,2-c]quinolines. psu.edu

Reaction TypeStarting MaterialsCatalyst/ReagentsProduct Type
Domino Reaction4-Alkynyl-3-bromoquinolin-2(1H)-ones, Sodium sulfidePalladium catalystThieno[2,3-c]quinolin-4(5H)-one derivatives acs.org
Suzuki-Miyaura Cross-CouplingHalogenated thieno[3,2-c]quinoline, Aryl- or arylvinylboronic acidsPalladium catalyst, BasePolyaryl-substituted thieno[3,2-c]quinolines psu.edu
Modular Synthesis via Suzuki-MiyauraThiophene-3-carbaldehydePalladium catalyst4-Phenylthieno[3,2-c]quinolines arkat-usa.org

Photochemical and Photocatalytic Cyclization for this compound Scaffolds

Photochemical and photocatalytic methods have emerged as powerful and sustainable strategies for the synthesis of this compound and its derivatives. These methods often proceed under mild conditions and can provide access to complex molecular architectures that are difficult to obtain through traditional thermal reactions.

A significant advancement in this area is the development of a single-step continuous flow method for the intramolecular photochemical cyclization to produce Thieno[3,2-c]quinolin-4(5H)-ones. rsc.org This approach offers expedited access to these heterocycles in good yields and with greater atom efficiency compared to conventional batch reactions. rsc.org The use of a high-power 365 nm LED in a continuous flow setup allows for uniform irradiation and short residence times, which can also facilitate the isolation of late-stage intermediates to support mechanistic studies. nih.gov

In our previous work, we have detailed the synthesis of various dianilides of benzo[b]thiophene and thieno[2,3-b]thiophene (B1266192) series and their subsequent photochemical reactions to yield the corresponding quinolones. nih.gov For instance, substituted 3-chlorothieno[3,2-b]thiophene-2-carboxanilides can be converted into disubstituted quinolones via photochemical dehydrohalogenation. mdpi.com This strategy has been successfully applied to prepare a range of substituted dihydrothieno[2',3':4,5]thieno[2,3-c]quinolin-6-ones. mdpi.com

Furthermore, a photocatalytic approach for the construction of the isomeric thieno[3,4-c]quinolin-4(5H)-ones has been developed using diphenyl disulfide as a sulfur source. acs.orgnih.govresearchgate.netacs.org This reaction proceeds via the simultaneous formation of two C-S bonds and one C-C bond without the need for transition metals. acs.orgnih.govresearchgate.netacs.org The effectiveness of blue LED as a light source for transformations involving organochalcogen compounds has been highlighted in the literature. researchgate.net

A multistep synthesis involving a twofold photochemical cyclization has been employed to prepare a complex heterocycle, 12-methoxycarbonylnaphtho[2'',1'':2',3'-b]thieno[4',5':2,3]thieno[5,4-c]-quinolin-6(5H)-one. documentsdelivered.com These examples underscore the versatility of photochemical methods in constructing diverse and complex thienoquinoline systems.

Continuous Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry has been effectively utilized to enhance the synthesis of Thieno[3,2-c]quinolin-4(5H)-ones, particularly in conjunction with photochemical methods. This technology offers several advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety and scalability.

A key example is the development of a single-step continuous flow method for the intramolecular photochemical cyclization to generate Thieno[3,2-c]quinolin-4(5H)-ones. rsc.org This approach provides a rapid and efficient route to these complex heterocycles from commercially available starting materials in just two steps, demonstrating superior atom efficiency compared to batch reactions. rsc.org The use of flow chemistry has been shown to enable transformations that are challenging in batch, providing rapid access to a variety of phenanthridinones and Thieno[3,2-c]quinolin-4(5H)-ones. nih.gov

The continuous flow setup, often employing a high-power LED for irradiation, allows for uniform illumination of the reaction mixture and short residence times. nih.gov This not only improves reaction efficiency but also allows for the isolation of reaction intermediates, which is valuable for mechanistic investigations. nih.gov For instance, a continuous flow synthesis of N-sulfonyl-1,2,3-triazoles has been developed, which are precursors for tandem relay Cu/Rh dual catalysis, showcasing the potential of flow chemistry for preparing key synthetic intermediates. acs.org

Transition-Metal-Free Synthetic Protocols for this compound Derivatives

Transition-metal-free synthetic methods are highly desirable due to their lower cost, reduced toxicity, and simplified purification procedures. Several such protocols have been developed for the synthesis of this compound derivatives.

One prominent method involves the photochemical dehydrohalogenation of substituted 3-chlorothieno[3,2-b]thiophene-2-carboxanilides to yield the corresponding disubstituted quinolones. mdpi.com This reaction is typically carried out in a suitable solvent like toluene (B28343) with a few drops of triethylamine (B128534) upon irradiation. mdpi.com

Another approach is the single-pot synthesis of Thieno[3,2-c]quinolin-4(5H)-ones through the m-chloroperbenzoic acid (m-CPBA)-mediated oxidation of 4-(4'-aryloxybut-2'-ynyl)thioquinolin-2(1H)-ones, followed by heating and treatment with aqueous potassium hydroxide. nih.govresearchgate.net Thio-Claisen rearrangement of 4-allylthio-1-methylquinolin-2(1H)-ones in refluxing N,N-diethylaniline also affords Thieno[3,2-c]quinolinones. nih.govresearchgate.net

Furthermore, the reaction of 4-chloroquinolin-2(1H)-ones with thioglycolic acid or 2-sulfanylpropionic acid in the presence of a base, followed by polyphosphoric acid-promoted cyclodehydration, yields 3-hydroxythieno[3,2-c]quinolin-4(1H)-ones. nih.govresearchgate.net A transition-metal-free protocol for the construction of diarylannulated sulfides, including five- to eight-membered rings, has been established using elemental sulfur as the chalcogen source. acs.org

For the isomeric Thieno[2,3-c]quinolin-4(5H)-one derivatives, a convenient synthesis involves the sequential nucleophilic aromatic substitution/5-endo-dig cyclization between 4-alkynyl-3-bromoquinolin-2(1H)-ones and sodium sulfide under mild conditions. acs.org

Key Starting Materials and Precursors Utilized in this compound Synthesis

The synthesis of the this compound core relies on a variety of key starting materials and precursors. The choice of these materials is dictated by the specific synthetic strategy employed.

A common and versatile precursor is the 4-chloroquinolin-2(1H)-one scaffold. nih.govresearchgate.net These compounds can react with sulfur-containing reagents like thioglycolic acid or 2-sulfanylpropionic acid to undergo cyclization and form the thienoquinoline ring system. nih.govresearchgate.net Another important class of precursors are 4-mercaptoquinolin-2(1H)-ones . researchgate.net These can be alkylated with reagents such as 1-aryloxy-4-chlorobut-2-ynes to form sulfides, which then undergo intramolecular cyclization. researchgate.net

4-(4'-Aryloxybut-2'-ynyl)thioquinolin-2(1H)-ones are key substrates for a single-pot synthesis involving oxidation and subsequent cyclization to afford the this compound ring system. nih.govresearchgate.net Similarly, 4-allylthio-1-methylquinolin-2(1H)-ones serve as precursors in thio-Claisen rearrangement reactions. nih.govresearchgate.net

For photochemical syntheses, substituted 3-chlorothieno[3,2-b]thiophene-2-carboxanilides are crucial starting materials that undergo dehydrohalogenation to form the desired quinolones. mdpi.com In continuous flow photochemical synthesis, the complex heterocyclic core can be accessed in two steps from commercially available starting materials. rsc.org

Other notable starting materials include aniline derivatives , which are fundamental building blocks for constructing the quinoline (B57606) portion of the scaffold. researchgate.net The synthesis of the isomeric thieno[3,4-c]quinolin-4(5H)-ones has been achieved starting from 1,7-enynes and metal sulfides in a copper-catalyzed cascade cyclization. acs.org

Table 1: Key Starting Materials and Precursors

Starting Material/Precursor Synthetic Method Resulting Scaffold
4-Chloroquinolin-2(1H)-ones Reaction with thioglycolic acid/2-sulfanylpropionic acid, then cyclodehydration 3-Hydroxythieno[3,2-c]quinolin-4(1H)-ones
4-Mercaptoquinolin-2(1H)-one Alkylation and subsequent cyclization Thieno[3,2-c]quinolin-4(5H)-ones
4-(4'-Aryloxybut-2'-ynyl)thioquinolin-2(1H)-ones Oxidation and cyclization 3-(Aryloxyacetyl)-2,3-dihydro-5-alkylthieno[3,2-c]quinolin-4(5H)-ones
4-Allylthio-1-methylquinolin-2(1H)-ones Thio-Claisen rearrangement Thieno[3,2-c]quinolinones
Substituted 3-chlorothieno[3,2-b]thiophene-2-carboxanilides Photochemical dehydrohalogenation Dihydrothieno[2',3':4,5]thieno[2,3-c]quinolin-6-ones
1,7-Enynes Copper-catalyzed cascade cyclization with metal sulfides Thieno[3,4-c]quinolin-4(5H)-ones
Aniline derivatives Various multi-step syntheses Thieno[3,2-c]quinoline derivatives

Regioselectivity and Chemo-selectivity in this compound Chemical Reactions

Regioselectivity and chemoselectivity are critical aspects in the synthesis of this compound and its derivatives, ensuring the formation of the desired isomer and the selective reaction of specific functional groups.

A notable example of high regioselectivity is observed in a one-pot synthesis of 3-(aryloxyacetyl)-2,3-dihydro-5-alkylthieno[3,2-c]quinolin-4(5H)-ones. researchgate.net This tandem cyclization proceeds from 4-(4'-aryloxybut-2'-ynyl)thioquinolin-2(1H)-ones through oxidation with m-CPBA followed by heating and base treatment, affording the products in high yields (80-90%). researchgate.net The reaction sequence controls the formation of the specific dihydrothieno[3,2-c]quinolinone regioisomer. researchgate.net

In the synthesis of the isomeric thieno[3,4-c]quinolin-4(5H)-one scaffold, chemoselectivity can be controlled by the choice of the sulfur source in a copper-catalyzed cascade cyclization of 1,7-enynes. acs.org Using sodium sulfide nonahydrate (Na2S·9H2O) or potassium sulfide (K2S) can lead to different products, specifically 1,3,3a,9b-tetrahydrothieno[3,4-c]quinolin-4(5H)-ones or 3,3a-dihydrothieno[3,4-c]quinolin-4(5H)-ones, respectively. acs.org

Functional Group Tolerance Considerations in this compound Synthetic Routes

The tolerance of various functional groups is a crucial factor in the synthetic utility of a method, as it allows for the preparation of a diverse range of derivatives. Several synthetic routes to thienoquinolinone scaffolds have been shown to be compatible with a variety of functional groups.

In the copper-catalyzed cascade cyclization for the synthesis of the isomeric thieno[3,4-c]quinolin-4(5H)-ones, a broad range of enynes with good yields and excellent functional group tolerance was demonstrated. acs.org For instance, the reaction accommodated N-benzyl groups, as well as p-methylphenyl and p-chlorophenyl groups at the terminal alkyne. acs.org A range of heteroaryl alkynes and even a chlorine-substituted enyne were also well-tolerated. acs.org

Continuous flow photochemical methods have also shown good functional group tolerance. nih.gov This allows for the rapid synthesis of a library of phenanthridinones, Thieno[3,2-c]quinolin-4(5H)-ones, and benzo[h]-1,6-naphthyridine-5(6H)-ones with potential biological interest. nih.gov

Table 2: Functional Group Tolerance in the Synthesis of Thienoquinolinone Scaffolds

Functional Group Synthetic Method Tolerance Level
N-Benzyl Copper-catalyzed cascade cyclization of 1,7-enynes Good
p-Methylphenyl (on alkyne) Copper-catalyzed cascade cyclization of 1,7-enynes Good
p-Chlorophenyl (on alkyne) Copper-catalyzed cascade cyclization of 1,7-enynes Good
Heteroaryl (on alkyne) Copper-catalyzed cascade cyclization of 1,7-enynes Good
Chlorine (on enyne) Copper-catalyzed cascade cyclization of 1,7-enynes High

Chemical Reactivity and Derivatization Strategies of Thieno 3,2 C Quinolin 4 5h One

Electrophilic Aromatic Substitution Reactions of the Thieno[3,2-c]quinolin-4(5H)-one System

The fused aromatic system of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the carbocyclic and heterocyclic rings. The regioselectivity of these reactions is influenced by the electronic nature of the substituent and the reaction conditions. For instance, Vilsmeier-Haack type reactions can be employed to introduce formyl groups, which can then serve as handles for further synthetic manipulations. researchgate.net The electron-rich nature of the thiophene (B33073) ring generally directs electrophiles to the C2 and C3 positions, while substitution on the benzo moiety is also possible.

Nucleophilic Substitution Reactions on the this compound Core

The this compound core can undergo nucleophilic substitution reactions, particularly when appropriately activated. For example, the presence of a leaving group, such as a halogen, on the quinolinone ring facilitates substitution by various nucleophiles. This approach has been utilized in the synthesis of novel derivatives where the chloro group at the C4 position of a quinoline (B57606) precursor is displaced by a sulfur nucleophile, leading to the formation of the this compound ring system. researchgate.netacs.org Furthermore, nucleophilic substitution on a chloromethyl-pyrimido derivative of a related thienotetrahydroisoquinoline has been demonstrated with various primary and secondary amines. raco.cat

Oxidative and Reductive Transformations of this compound

Oxidative and reductive transformations provide another avenue for modifying the this compound scaffold. Oxidation reactions can target both the sulfur atom in the thiophene ring and other parts of the molecule. For instance, m-chloroperbenzoic acid (m-CPBA) has been used for the oxidation of a precursor, 4-(4'-aryloxybut-2'-ynyl)thioquinolin-2(1H)-one, which subsequently cyclizes to form a this compound derivative. researchgate.netnih.govpsu.edu Reduction of specific functional groups on the thieno[3,2-c]quinoline framework can also be achieved. For example, a nitro group can be reduced to an amino group, which can then be further functionalized. researchgate.net

Functionalization at Various Positions of the this compound Scaffold

The strategic functionalization at different positions of the this compound scaffold is crucial for creating a diverse library of compounds with varied biological activities.

Introduction of Aryl, Alkenyl, and Alkynyl Moieties onto the this compound Framework

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl, alkenyl, and alkynyl groups onto the this compound framework. researchgate.netacs.org The Suzuki-Miyaura cross-coupling reaction, in particular, has been successfully employed to introduce aryl groups onto the 6- and 8-positions of the benzo ring of a dibrominated thieno[3,2-c]quinoline-2-carboxylate derivative. nih.gov This method allows for the synthesis of poly-substituted derivatives that would be challenging to prepare otherwise. nih.gov The introduction of these carbon-based substituents is of great interest for exploring the structure-activity relationships of this class of compounds. psu.edu

Halogenation and Subsequent Cross-Coupling Reactions for this compound Derivatization

Halogenation of the this compound core provides key intermediates for further derivatization through cross-coupling reactions. researchgate.netacs.org For example, a 6,8-dibromo-4-chloroquinoline-3-carbaldehyde can be used as a starting material, where the bromo groups serve as handles for subsequent Suzuki-Miyaura cross-coupling reactions with various arylboronic acids. nih.gov This strategy allows for the introduction of diverse aryl substituents at specific positions of the quinoline ring system, leading to novel poly-substituted thieno[3,2-c]quinoline derivatives. researchgate.netnih.gov

N-Alkylation and N-Acylation Strategies for this compound Analogues

The nitrogen atom at the 5-position of the this compound ring system can be readily functionalized through N-alkylation and N-acylation reactions. These reactions are typically carried out using alkyl halides or acyl chlorides in the presence of a base. N-alkylation has been reported for related thieno[3,2-d]pyrimidine-2,4-diones, a structurally similar heterocyclic system. nuph.edu.ua Acylation of the amino group in precursors can also be a key step in the synthesis of this compound derivatives. researchgate.net These modifications at the N5-position can significantly influence the physicochemical and biological properties of the resulting analogues.

Structural Elucidation and Conformational Analysis of Thieno 3,2 C Quinolin 4 5h One and Its Derivatives

Advanced Spectroscopic Characterization Techniques for Thieno[3,2-c]quinolin-4(5H)-one

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of organic molecules. In the case of this compound derivatives, ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence of the fused ring system and its substituents.

For instance, in the ¹H NMR spectrum of a representative 2-phenylquinolin-4(1H)-one, a singlet corresponding to the N-H proton is typically observed at a low field, around δ 11.72 ppm. rsc.org Aromatic protons of the quinoline (B57606) and phenyl rings resonate in the region of δ 7.34–8.10 ppm. rsc.org The ¹³C NMR spectrum of this compound shows a characteristic signal for the carbonyl carbon (C=O) at approximately δ 176.92 ppm. rsc.org The carbons of the aromatic rings appear in the range of δ 107.32–149.98 ppm. rsc.org Specific chemical shifts and coupling constants are instrumental in assigning the signals to individual protons and carbons within the molecule, thereby confirming the this compound core structure.

Table 1: Representative ¹H and ¹³C NMR Data for a 2-phenylquinolin-4(1H)-one derivative in DMSO-d₆ rsc.org

¹H NMR ¹³C NMR
Chemical Shift (δ ppm) Assignment Chemical Shift (δ ppm) Assignment
11.72 (s, 1H)NH176.92C=O
8.10 (dd, J = 8.1, 1.1 Hz, 1H)Aromatic H149.98Aromatic C
7.83 (dd, J = 6.6, 2.9 Hz, 2H)Aromatic H140.50Aromatic C
7.77 (d, J = 8.3 Hz, 1H)Aromatic H134.21Aromatic C
7.70 – 7.64 (m, 1H)Aromatic H131.80Aromatic C
7.63 – 7.55 (m, 3H)Aromatic H130.44Aromatic C
7.34 (t, J = 7.2 Hz, 1H)Aromatic H128.99Aromatic C
6.34 (s, 1H)Aromatic H127.41Aromatic C
124.86Aromatic C
124.71Aromatic C
123.24Aromatic C
118.71Aromatic C
107.32Aromatic C

s = singlet, d = doublet, t = triplet, m = multiplet

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. In this compound and its derivatives, characteristic absorption bands in the IR spectrum confirm the presence of key structural motifs. A strong absorption band is typically observed in the range of 1642–1667 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the quinolone ring. rjpbcs.comnih.govnih.govscispace.com The N-H stretching vibration of the lactam group usually appears as a broad band around 3325–3400 cm⁻¹. rjpbcs.comnih.gov Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings give rise to bands in the 1576–1604 cm⁻¹ region. rjpbcs.comnih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives rjpbcs.comnih.govnih.govscispace.com

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-HStretching3325 - 3400
C-H (aromatic)Stretching> 3000
C=O (quinolone)Stretching1642 - 1667
C=C (aromatic)Stretching1576 - 1604

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its structure. libretexts.org For this compound derivatives, high-resolution mass spectrometry (HRMS) is often used to determine the precise molecular formula. rsc.org The mass spectrum typically shows a prominent molecular ion peak ([M]⁺ or [M+H]⁺), which corresponds to the molecular weight of the compound. rsc.orgrjpbcs.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. While detailed fragmentation pathways can be complex, common fragmentation patterns for quinoline derivatives may involve the loss of small molecules like CO or HCN. mcmaster.ca

For example, the HRMS data for a 2-(o-tolyl)quinolin-4(1H)-one derivative shows a calculated [M+H]⁺ of 236.1070, with a found value of 236.1072, confirming the molecular formula C₁₆H₁₄NO. rsc.org

X-ray Crystallography for Definitive Three-Dimensional Structure Determination and Binding Mode Analysis of this compound

For certain derivatives, X-ray crystallography has been instrumental in confirming the molecular structure and understanding intermolecular interactions, such as hydrogen bonding in the crystal lattice. nih.gov This detailed structural information is particularly valuable for understanding how these molecules might interact with biological targets, enabling the rationalization of structure-activity relationships (SAR). molaid.com For instance, the crystal structure of a related benzo[h]quinoline (B1196314) derivative confirmed the planar nature of the fused ring system and provided insights into its packing in the solid state. clockss.org

Conformational Preferences and Tautomerism of this compound Analogues

The this compound scaffold can exist in different tautomeric forms, primarily the keto (lactam) and enol (lactim) forms. The predominant tautomer can be influenced by the solvent and the nature of substituents on the ring system.

Studies on related quinolin-4(1H)-one systems have shown that the 4-oxo (keto) form is generally the more stable tautomer in solution, as evidenced by ¹³C NMR spectroscopy. nuph.edu.ua The chemical shift of the C4 carbon is a key indicator, with a significant deshielding observed for the 4-oxo form compared to the 4-hydroxy (enol) form. nuph.edu.ua Quantum-chemical calculations can also be employed to predict the relative stabilities of the different tautomers. nuph.edu.ua

Furthermore, the presence of bulky substituents can influence the conformational preferences of the molecule. For some derivatives, computational studies and NMR data have been used to analyze the conformational equilibrium, such as the chair conformation of a dioxane ring attached to the quinoline system. scispace.com

Computational Chemistry and Theoretical Studies of Thieno 3,2 C Quinolin 4 5h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling of Thieno[3,2-c]quinolin-4(5H)-one

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are employed to understand its fundamental electronic properties, which in turn dictate its reactivity and potential as a scaffold in medicinal chemistry.

Studies on related quinolinone cores have utilized DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, to investigate geometries, natural bonding orbitals (NBO), and molecular electrostatic potential (MEP) contours. ijcce.ac.irijcce.ac.ir These calculations help in identifying the most reactive sites for electrophilic and nucleophilic attacks, understanding the intramolecular charge transfer, and analyzing the stability of the molecule. For instance, the MEP map can visualize the electron density distribution, highlighting regions that are electron-rich (typically shown in red) and electron-poor (blue), which are crucial for predicting non-covalent interactions with biological macromolecules.

The electronic properties calculated via DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental for profiling the reactivity of this compound. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

Table 1: Representative Quantum Chemical Descriptors from DFT Calculations

Descriptor Significance
HOMO Energy Indicates the electron-donating ability of the molecule.
LUMO Energy Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap Relates to the chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding.

| Natural Bond Orbital (NBO) Analysis | Provides insights into intramolecular and intermolecular bonding and charge transfer. |

Molecular Docking and Virtual Screening in this compound Research

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying and optimizing lead compounds in drug discovery.

In a notable study, a this compound derivative was identified as a selective and ATP non-competitive inhibitor of cyclin-dependent kinase 5 (CDK5)/p25 through a structure-based virtual screening protocol. nih.govnih.gov The complex of CDK5/p25 is implicated in neurodegenerative diseases like Alzheimer's. nih.govnih.gov Docking studies predicted that the this compound scaffold could form crucial hydrogen bonding interactions within the binding site of CDK5. nih.gov For instance, specific derivatives were shown to interact with key amino acid residues, which explains their inhibitory activity and selectivity over other kinases like CDK2. nih.gov

Virtual screening of large compound databases against a biological target is a powerful approach to identify novel hits. nih.gov For the this compound core, virtual screening has been successfully applied to discover inhibitors for various protein kinases. psu.edu

Pharmacophore modeling is a crucial aspect of ligand-based drug design, where a model of the essential steric and electronic features required for a molecule to interact with a specific target is generated.

An e-pharmacophore model was integral to the virtual screening workflow that identified the this compound derivative as a CDK5/p25 inhibitor. nih.govnih.gov Such models are built based on the protein-ligand complex structure and define the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. These pharmacophore models serve as 3D queries to rapidly screen large chemical databases for molecules that fit the defined features, significantly narrowing down the number of candidates for further experimental testing. nih.gov

Ligand-based design principles for this compound derivatives often involve modifying substituents on the quinolone and thiophene (B33073) rings to enhance binding affinity and selectivity. The insights gained from pharmacophore models and docking studies guide these chemical modifications. For example, adding or modifying functional groups to better match the hydrogen bonding or hydrophobic pockets of the target protein can lead to more potent compounds. acs.org

Table 2: Key Interaction Features in Pharmacophore Models for this compound Derivatives

Feature Description Role in Binding
Hydrogen Bond Donor A group capable of donating a hydrogen atom to a hydrogen bond. Crucial for anchoring the ligand in the binding pocket.
Hydrogen Bond Acceptor An electronegative atom that can accept a hydrogen atom in a hydrogen bond. Forms specific interactions with protein residues.
Aromatic Ring A planar, cyclic, conjugated system. Participates in π-π stacking or hydrophobic interactions.

| Hydrophobic Group | A nonpolar group. | Interacts with hydrophobic pockets in the target protein. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

For derivatives of the this compound scaffold, 3D-QSAR studies have been performed to understand the structural requirements for their biological activity, such as the inhibition of CDK5/p25. nih.gov A 3D-QSAR model can provide contour maps that indicate where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity. This information is invaluable for guiding the design of more potent analogs. The development of predictive QSAR models can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics of this compound

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. In the context of this compound, MD simulations are used to investigate the conformational flexibility of the molecule and the dynamic stability of its complexes with biological targets.

MD simulations can provide a more realistic picture of the ligand-protein interactions compared to static docking poses by accounting for the flexibility of both the ligand and the protein in a simulated physiological environment. semanticscholar.orgnih.gov These simulations can reveal important information about the stability of key hydrogen bonds, the role of water molecules in the binding site, and conformational changes that may occur upon ligand binding. nih.gov The results of MD simulations can be used to refine docking results and provide a more accurate prediction of the binding affinity, often calculated using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). semanticscholar.org

Structure Activity Relationship Sar Studies and Mechanistic Biological Investigations of Thieno 3,2 C Quinolin 4 5h One Derivatives in Vitro and Target Focused

Modulation of Enzyme Activity by Thieno[3,2-c]quinolin-4(5H)-one Analogues

This compound derivatives have been identified as potent inhibitors of several key enzymes implicated in human diseases. nih.govpsu.edu The versatility of this heterocyclic system allows for chemical modifications that can be fine-tuned to achieve high potency and selectivity for specific enzyme targets.

The dysregulation of cyclin-dependent kinase 5 (CDK5), particularly its hyperactivation through the formation of the CDK5/p25 complex, is a key pathological event in neurodegenerative diseases like Alzheimer's. nih.govacs.org This has made the CDK5/p25 complex a significant therapeutic target. acs.orgnih.gov

Through a structure-based virtual screening of a large compound library, a this compound derivative was identified as a lead molecule for the development of selective and ATP non-competitive CDK5/p25 inhibitors. nih.govnih.gov This initial hit demonstrated a ligand efficiency (LE) of 0.3. nih.govnih.gov Subsequent SAR optimization led to the discovery of several potent inhibitors with low micromolar activity and good selectivity over the closely related CDK2. nih.govnih.gov

Kinetic studies confirmed that these this compound compounds act as ATP non-competitive inhibitors, a desirable feature that can lead to higher selectivity. nih.gov The SAR exploration revealed that modifications at various positions of the this compound core could significantly impact inhibitory potency and selectivity.

Table 1: SAR of this compound Derivatives as CDK5/p25 Inhibitors

Compound R1 R2 IC50 (µM) for CDK5/p25 Selectivity vs CDK2
Lead Compound H H >10 -
Optimized 1 CH3 H 1.2 15-fold
Optimized 2 H OCH3 0.8 25-fold

This table is a representative example based on typical SAR findings and does not reflect actual data from a specific publication.

The development of these selective, non-ATP competitive inhibitors represents a promising approach for targeting neurodegenerative diseases. nih.govnih.gov

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes like DNA repair and apoptosis. nih.gov PARP inhibitors have gained significant attention as anticancer agents. nih.govumanitoba.ca Recently, this compound derivatives have been investigated as modulators of PARP activity, with some showing dual inhibitory action against both PARP and other targets. nih.govacs.org

Researchers have successfully designed and synthesized this compound derivatives that act as dual inhibitors of PARP and G-quadruplex stabilization. nih.govacs.org This dual-action mechanism is a novel strategy in anticancer therapy. nih.govacs.org The SAR studies for these compounds focused on modifications that enhance interactions with both the PARP active site and the G-quadruplex structure.

A properly decorated this compound scaffold was shown to effectively inhibit PARP activity in cellular assays. nih.govacs.org The substitution pattern on the quinoline (B57606) and thiophene (B33073) rings was found to be critical for achieving potent PARP inhibition.

DNA gyrase, a type II topoisomerase found in bacteria, is an essential enzyme for DNA replication and a well-established target for antibacterial drugs. wikipedia.orgnih.gov Quinolone-based compounds have historically been a major class of DNA gyrase inhibitors. wikipedia.org The this compound scaffold, being a quinolone analogue, has also been explored for its potential as a DNA gyrase inhibitor. researchgate.net

The proposed mechanism of action for these compounds involves the inhibition of the ATPase activity of the GyrB subunit of DNA gyrase or the trapping of the enzyme-DNA cleavage complex, leading to an accumulation of double-strand breaks and ultimately bacterial cell death. wikipedia.org Molecular docking studies have been employed to understand the binding interactions of this compound derivatives with the active site of DNA gyrase. researchgate.net These studies suggest that specific substitutions on the heterocyclic core can enhance binding affinity and inhibitory activity. researchgate.net

Table 2: In Vitro Antibacterial Activity of this compound Derivatives

Compound Substitution MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
Derivative A 2-carboxy 16 32
Derivative B 7-chloro 8 16
Derivative C 2-carboxy, 7-chloro 4 8

This table is a representative example based on typical SAR findings and does not reflect actual data from a specific publication.

Beyond CDKs, this compound derivatives have shown inhibitory activity against other protein kinases implicated in cancer, such as Casein Kinase 2 (CK2) and Pim kinases. eurekaselect.comresearchgate.netijmphs.com These kinases are involved in regulating cell proliferation, survival, and apoptosis, making them attractive targets for cancer therapy. ijmphs.comnih.gov

SAR studies have led to the development of potent dual inhibitors of CK2 and Pim kinases based on the thieno[3,2-c]quinoline scaffold. researchgate.netdntb.gov.ua These compounds have demonstrated antiproliferative activity against various cancer cell lines. eurekaselect.com The selectivity of these inhibitors can be modulated by altering the substituents on the quinoline ring system. acs.org For instance, the introduction of specific functional groups can favor inhibition of one kinase over the other or lead to dual-target inhibitors. eurekaselect.com

G-Quadruplex Stabilization by this compound Derivatives in In Vitro Models

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of nucleic acids, such as those found in telomeres and oncogene promoters. researchgate.net The stabilization of these G4 structures by small molecules can inhibit telomerase activity and downregulate oncogene expression, making G4s a promising target for anticancer drug development. nih.govresearchgate.net

This compound derivatives have been identified as potent G-quadruplex stabilizers. nih.govacs.org The planar aromatic core of the this compound scaffold is well-suited for π-π stacking interactions with the G-quartets of the G4 structure. nih.gov SAR studies have shown that the nature and position of side chains attached to the core are crucial for both binding affinity and selectivity for G4 DNA over duplex DNA. nih.gov

In vitro studies, such as FRET melting assays, have been used to quantify the G4-stabilizing ability of these compounds. nih.gov A properly decorated this compound derivative has been shown to stabilize the G4 fold both in vitro and in cellular models, leading to a DNA damage response localized at the telomeres. nih.govacs.org

Investigation of this compound Interactions with Nucleic Acids (e.g., DNA binding, intercalation)

The interaction of small molecules with DNA is a key mechanism for many anticancer and antimicrobial agents. nih.gov this compound derivatives, with their planar aromatic structure, are capable of interacting with DNA through various modes, including intercalation. researchgate.netacs.org

DNA intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix. acs.org This interaction can lead to a distortion of the DNA structure, interfering with processes like replication and transcription. acs.org Spectroscopic methods, such as UV-Vis and fluorescence spectroscopy, as well as DNA unwinding assays, have been used to study the DNA binding properties of these compounds. acs.orgunibas.it

Studies on related quinolone derivatives have shown that the DNA intercalating capability of the tricyclic quinonic system is a key feature contributing to their cytotoxic activity. acs.org The presence of electron-withdrawing substituents on the aromatic rings can further enhance the π-π stacking interactions between the ligand and the DNA base pairs. acs.org While some thieno[2,3-g]quinoline derivatives showed weak or no significant interaction with the DNA double helix, others have demonstrated the ability to intercalate into double-stranded DNA. acs.orgunibas.it

In Vitro Cellular Pathway Modulation by this compound Compounds

Modulation of Cellular Proliferation and Growth in Research Cell Lines: Mechanistic Studies

This compound derivatives have demonstrated significant antiproliferative activity across various cancer cell lines. Mechanistic studies have begun to unravel the pathways through which these compounds exert their effects.

One area of investigation has focused on their role as dual inhibitors of G-quadruplexes (G4) and Poly(ADP-ribose) polymerases (PARPs). acs.orgnih.gov G-quadruplexes are secondary structures in nucleic acids that are implicated in cancer cell proliferation, and their stabilization can lead to cell death. PARP enzymes are crucial for DNA repair, and their inhibition can enhance the efficacy of DNA-damaging agents. Certain this compound derivatives have been shown to stabilize the G4 fold both in vitro and within cells, leading to an antiproliferative effect, particularly in BRCA2 deficient tumor cells. acs.orgnih.gov

Another key target is the Hedgehog (Hh) signaling pathway, which is vital for cell growth and differentiation and is often dysregulated in cancer. A thieno[3,2-c]quinoline-4-one derivative was identified through high-throughput screening as a potent inhibitor of this pathway. researchgate.net Subsequent optimization efforts, including core ring modifications, led to the discovery of related compounds with enhanced inhibitory activity. researchgate.net

Furthermore, some derivatives have been investigated as inhibitors of specific protein kinases involved in cell cycle regulation and cancer progression. For instance, a novel this compound inhibitor was identified as a selective, ATP non-competitive inhibitor of the CDK5/p25 complex, a target in neurodegenerative diseases like Alzheimer's but also relevant to cancer. nih.gov Additionally, certain derivatives have shown inhibitory activity against protein kinases in cancer cells, contributing to their cytotoxic effects. nih.gov

The antiproliferative activity of these compounds has been evaluated in a range of cancer cell lines. For example, novel polycarbo-substituted alkyl (thieno[3,2-c]quinoline)-2-carboxylates inhibited the growth of the human breast cancer cell line MCF-7 in a dose- and time-dependent manner. nih.gov Similarly, certain thieno[3',2':4,5]thieno[2,3-c]quinolones exhibited cytostatic activities against a panel of malignant cell lines including pancreatic, breast, cervical, laryngeal, and colon carcinoma, as well as melanoma. nih.gov

More recently, thieno[3,2-c]quinoline derivatives were identified as potential inhibitors of the RET kinase, a key driver in medullary thyroid cancer (MTC). nih.gov In vitro antiproliferative assays against the aggressive MTC cell line TT, which harbors a RET mutation, identified several compounds as promising anticancer agents with IC50 values in the micromolar range. nih.gov

Table 1: Antiproliferative Activity of Selected this compound Derivatives

Compound/DerivativeTarget/MechanismCell Line(s)Observed EffectReference(s)
Decorated this compoundDual G4/PARP ligandBRCA2 deficient tumor cellsAntiproliferative effect acs.orgnih.gov
Thieno[3,2-c]quinoline-4-one derivative 9aHedgehog signaling inhibitorGli-Luc reporter assayPotent in vitro activity researchgate.net
This compound inhibitor 10ATP non-competitive CDK5/p25 inhibitor-Ligand efficiency of 0.3 nih.gov
Polycarbo-substituted alkyl (thieno[3,2-c]quinoline)-2-carboxylates-MCF-7Dose- and time-dependent growth inhibition nih.gov
Thieno[3,2-c]quinolines 6a-dRET kinase inhibitorsTT (MTC cell line)IC50 values in the micromolar range nih.gov
Thieno[3',2':4,5]thieno[2,3-c]quinolone 6b-MiaPaCa2, MCF7, HeLa, Hep2, CaCo-2, HBL, WI-38Marked antitumor activity nih.gov

Induction of DNA Damage Response in Cellular Models by this compound

Certain derivatives of this compound have been shown to induce a DNA damage response (DDR) in cellular models, a key mechanism contributing to their anticancer activity. The DDR is a complex network of signaling pathways that sense, signal, and repair DNA lesions. tandfonline.com

A significant finding is the ability of specific this compound derivatives to act as dual G-quadruplex (G4) stabilizers and Poly(ADP-ribose) polymerase (PARP) inhibitors. acs.orgnih.gov These compounds have been demonstrated to stabilize the G4 fold within cells, which in turn induces a DNA damage response specifically localized to telomeres. acs.orgnih.gov This targeted DNA damage, coupled with the inhibition of PARP enzymes crucial for DNA repair, creates a potent antiproliferative effect in cancer cells, especially those with deficiencies in other DNA repair pathways like BRCA2. acs.orgnih.gov

The induction of apoptosis, or programmed cell death, is a common outcome of an effective DNA damage response. Studies on related indolo[3,2-c]quinolines, which share a similar planar heterocyclic system, have shown that they induce apoptosis in cancer cells, with DNA intercalation and inhibition of topoisomerase I/II being proposed mechanisms of action. acs.org This suggests that this compound derivatives may also trigger apoptotic pathways as a consequence of the DNA damage they induce.

Studies on In Vitro Growth Inhibition of Pathogenic Organisms (e.g., Plasmodium falciparum, bacterial strains)

The thieno[3,2-c]quinoline scaffold has also been explored for its potential against pathogenic microorganisms.

Antimalarial Activity:

Several thieno[3,2-c]quinoline-4-yl-amine derivatives have been synthesized and evaluated for their in vitro growth inhibitory activity against the malaria parasite, Plasmodium falciparum. nih.gov In one study, a pyronaridine (B1678541) analogue of thieno[3,2-c]quinoline displayed an IC50 value of 210 nM against the chloroquine-sensitive 3D7 strain and 750 nM against the chloroquine-resistant Dd2 strain of P. falciparum. nih.gov Another derivative, a bisquinoline compound, also showed activity. nih.gov These findings highlight the potential of this chemical class in the development of new antimalarial agents.

Antibacterial Activity:

The antibacterial potential of thieno[3,2-c]quinoline and related fused heterocyclic systems has been investigated. A series of novel thienopyridines and pyridothienoquinolines were synthesized and showed significant growth inhibition against both Gram-positive and Gram-negative bacteria. nih.gov Some of these compounds were also effective against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of action for some of these compounds was found to be the inhibition of bacterial DNA gyrase. nih.gov

Furthermore, other quinoline derivatives have demonstrated potent antibacterial activity against multidrug-resistant Gram-positive strains. nih.govmdpi.com For instance, certain quinoline-2-one derivatives were effective against MRSA, vancomycin-resistant Enterococci (VRE), and methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov While not all of these are direct thieno[3,2-c]quinoline derivatives, the quinoline core is a common structural feature, suggesting a broader potential for this class of compounds in combating bacterial infections.

Table 2: In Vitro Activity of this compound and Related Derivatives Against Pathogenic Organisms

Compound/DerivativePathogenStrain(s)Activity (IC50/MIC)Reference(s)
Pyronaridine derivative 9Plasmodium falciparum3D7 (chloroquine-sensitive)210 nM nih.gov
Pyronaridine derivative 9Plasmodium falciparumDd2 (chloroquine-resistant)750 nM nih.gov
Pyridothienoquinoline 7aStaphylococcus aureus (MRSA)-Exceeded gentamicin nih.gov
Pyridothienoquinoline 12bStaphylococcus aureus (MRSA)-Equal to gentamicin nih.gov
Thienopyridine 4aEscherichia coli, S. aureus-Potent activity nih.gov
Quinoline-2-one derivative 6cMRSA, VREATCC 33591, ATCC 7008020.75 µg/mL nih.gov
Quinoline-2-one derivative 6cMRSERP62A2.50 µg/mL nih.gov

Design and Synthesis of this compound Derivatives as Biochemical Probes

The inherent biological activities of this compound derivatives make them valuable scaffolds for the design and synthesis of biochemical probes. These probes are crucial tools for studying biological processes and identifying molecular targets.

A notable example is the development of a this compound derivative as a selective and ATP non-competitive inhibitor of the CDK5/p25 kinase complex. nih.gov This was achieved through a structure-based virtual screening protocol, which identified the this compound core as a promising lead structure. nih.gov The synthesis of this lead molecule and subsequent structure-activity relationship (SAR) optimization led to the discovery of several potent inhibitors. nih.gov The ATP non-competitive nature of these inhibitors makes them particularly interesting as probes to study the allosteric regulation of CDK5/p25.

The synthesis of these probe molecules often involves multi-step reaction sequences. For instance, the synthesis of the CDK5/p25 inhibitor involved a six-step process that included Friedel–Crafts, Vilsmeier–Haack, SNAr, and cyclization reactions to construct the 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid intermediate, followed by an activated ester coupling. nih.gov

Elucidation of Molecular Mechanisms Underlying Biological Observations of this compound Derivatives

The diverse biological activities of this compound derivatives stem from their interactions with various molecular targets. The elucidation of these mechanisms is an active area of research.

As previously mentioned, a key mechanism for a subset of these compounds is the dual inhibition of G-quadruplexes and PARP enzymes. acs.orgnih.gov The planar aromatic structure of the this compound core is well-suited for stacking interactions with the G-quartets of G-quadruplexes, leading to their stabilization. This, in turn, can block DNA replication and transcription, ultimately triggering a DNA damage response and apoptosis in cancer cells. The concurrent inhibition of PARP further potentiates this effect by hindering DNA repair mechanisms.

In the context of Hedgehog signaling, thieno[3,2-c]quinoline-4-one derivatives have been identified as inhibitors, likely by interacting with key components of the pathway, although the precise binding target may vary. researchgate.net

For derivatives targeting protein kinases, such as the CDK5/p25 complex, the mechanism involves binding to the kinase, often at a site distinct from the ATP-binding pocket in the case of non-competitive inhibitors. nih.gov This binding event modulates the kinase's activity, thereby affecting downstream signaling pathways. Computational docking studies can provide insights into the specific interactions, such as hydrogen bonding, that govern the binding of these inhibitors to their target kinases. nih.gov

In the realm of antibacterial activity, the inhibition of DNA gyrase has been identified as a mechanism for some pyridothienoquinoline derivatives. nih.gov DNA gyrase is a topoisomerase essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. Molecular docking studies have been employed to understand the binding modes of these compounds within the active site of E. coli DNA gyrase B. nih.gov

The structural versatility of the thieno[3,2-c]quinoline scaffold allows for its decoration with various substituents, which can be fine-tuned to enhance potency and selectivity for specific molecular targets. This adaptability underscores the potential of this heterocyclic system in the development of novel therapeutic agents and biochemical probes.

Advanced Applications and Future Research Directions for Thieno 3,2 C Quinolin 4 5h One

Continued Development of Novel and Efficient Synthetic Methodologies for Thieno[3,2-c]quinolin-4(5H)-one Architectures

The development of efficient and innovative synthetic routes to the this compound core is crucial for accessing a diverse range of derivatives for further study. Traditional methods are continually being supplemented by modern strategies that offer improved yields, atom economy, and procedural simplicity.

One notable advancement is the use of a single-step continuous flow method for an intramolecular photochemical cyclization. rsc.org This technique provides expedited access to thieno[3,2-c]quinolin-4(5H)-ones in good yields and with greater atom efficiency compared to conventional batch reactions, enabling the generation of complex heterocycles in just two steps from commercially available starting materials. rsc.org

Tandem cyclization reactions represent another powerful approach. A one-pot synthesis has been developed involving the m-chloroperbenzoic acid (m-CPBA)-mediated oxidation of 4-(4'-aryloxybut-2'-ynyl)thioquinolin-2(1H)-ones. This is followed by heating and treatment with aqueous potassium hydroxide (B78521) to regioselectively produce 3-(aryloxyacetyl)-2,3-dihydro-5-alkylthieno[3,2-c]quinolin-4(5H)-ones in high yields (80–90%). researchgate.net Other established methods include the thio-Claisen rearrangement of 4-allylthio-1-methylquinolin-2(1H)-ones and the cyclodehydration of intermediates derived from the reaction of 4-chloroquinolin-2(1H)-ones with thioglycolic acid. researchgate.net

A modular synthetic route starting from thiophene-3-carbaldehyde has also been established. This multi-step process involves nucleophilic addition, oxidation, and bromination, followed by a regioselective Suzuki-Miyaura coupling and annulation sequence to efficiently construct the functionalized 4-phenylthieno[3,2-c]quinoline core. utas.edu.au

Table 1: Comparison of Modern Synthetic Methodologies

Methodology Key Features Starting Materials Yield Reference
Continuous Flow Photocyclization Expedited access, high atom economy Commercially available precursors Good rsc.org
Tandem Cyclization (m-CPBA) One-pot, regioselective 4-(4'-aryloxybut-2'-ynyl)thioquinolin-2(1H)-ones 80-90% researchgate.net
Modular Suzuki-Miyaura Route Modular, divergent synthesis Thiophene-3-carbaldehyde Moderate to High utas.edu.au

Exploration of New Chemical Transformations and Reactivity Profiles for the this compound Scaffold

Understanding the reactivity of the this compound scaffold is key to creating diverse libraries of compounds for screening. The core structure allows for various chemical transformations, with palladium-catalyzed cross-coupling reactions being particularly prominent.

The Suzuki-Miyaura cross-coupling reaction is a robust tool for introducing aryl and heteroaryl substituents onto the scaffold. For instance, a bromo-substituted 4-phenylthieno[3,2-c]quinoline can be readily coupled with a range of arylboronic acids to generate novel 2-aryl-substituted derivatives. utas.edu.au This modularity allows for the systematic exploration of structure-activity relationships. Beyond aryl couplings, the methodology has been extended to prepare alkenyl-substituted derivatives. utas.edu.au

Other significant reactions reported for the broader thieno[3,2-c]quinoline system include the Stille coupling, Friedel-Crafts acylation, Bischler-Napieralski reaction, and Beckmann rearrangement. researchgate.neteurekaselect.com Electrophilic substitution reactions such as mononitration and monobromination have been shown to occur at the 2-position of the thiophene (B33073) ring in the related thieno[3,2-f]quinoline system, indicating a predictable reactivity pattern that can likely be extrapolated to the this compound core. rsc.org These transformations are essential for fine-tuning the electronic and steric properties of the molecule to optimize its function for specific applications.

Rational Design of this compound Analogues for Enhanced Target Specificity and Potency in Chemical Biology

The thieno[3,2-c]quinoline scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the development of kinase inhibitors. Rational design, often guided by computational studies, is employed to create analogues with improved potency and selectivity for specific biological targets.

A prime example is the development of thieno[3,2-c]quinoline derivatives as inhibitors of the RET (rearranged during transfection) tyrosine kinase, a key target in the treatment of medullary thyroid cancer (MTC). nih.gov Through a ligand-based virtual screening process, a series of 3-benzoylamino-thieno[3,2-c]quinoline derivatives were identified as potential RET inhibitors. nih.govresearchgate.net Subsequent synthesis and in vitro testing against an aggressive MTC cell line confirmed that several of these compounds exhibited promising antiproliferative activity, with IC50 values in the micromolar range. nih.gov

Structure-activity relationship (SAR) studies revealed the importance of specific substitutions. For example, the presence of a nitro group at the 8-position of the quinoline (B57606) core was found to be crucial for interaction with key residues (Lys758 and Asp892) in the ATP binding pocket of the RET kinase. nih.gov This rational, iterative process of design, synthesis, and testing is fundamental to advancing the this compound scaffold from a lead compound to a potential clinical candidate.

Integration of Multiscale Computational and Experimental Approaches in this compound Research

The synergy between computational modeling and experimental work has become indispensable in modern chemical research. For the this compound system, in silico techniques are used to predict promising structures, understand binding interactions, and rationalize experimental outcomes, thereby accelerating the discovery process.

Ligand-based virtual screening is a powerful tool for identifying novel candidates from large chemical databases. For instance, the DRUDITonline web service was used to screen a database of heterocyclic molecules against the RET kinase, which led to the selection of the thieno[3,2-c]quinoline core as a promising scaffold. nih.govresearchgate.net

Following virtual screening, structure-based computational studies such as molecular docking are employed to predict the binding modes of the designed compounds within the target protein. Docking studies of thieno[3,2-c]quinoline derivatives into the ATP binding pocket of the RET kinase have shown that the core scaffold plays a key role in forming stabilizing interactions. nih.gov These computational predictions provide a structural hypothesis for the observed biological activity and guide further optimization. The antiproliferative results from subsequent in vitro assays serve to validate and refine the computational models, creating a feedback loop that enhances the efficiency of the drug design cycle. nih.govresearchgate.net

Untapped Biological Targets and Mechanistic Pathways for this compound Exploration

While much focus has been on its application as a kinase inhibitor, the thieno[3,2-c]quinoline scaffold possesses a broad range of biological activities that suggest potential against other targets. The inherent properties of thienoquinolines, such as their ability to intercalate into DNA, make them attractive candidates for various therapeutic areas. mdpi.com

Derivatives of the isomeric thieno[2,3-b]quinoline have shown diverse biological effects, including antioxidant, anti-inflammatory, and EGFR inhibitory activities, suggesting that the this compound core may have similar untapped potential. nih.gov Furthermore, a library of novel 4-phenylthieno[3,2-c]quinolines was screened against a panel of bacterial, fungal, parasitic, and cancer cell lines. utas.edu.au This screening identified two derivatives with encouraging antibacterial activity, highlighting a potential avenue for development as novel antimicrobial agents. utas.edu.au

Future research should focus on broader biological screening to identify new targets and on detailed mechanistic studies to understand how these compounds exert their effects. Investigating their influence on processes like apoptosis, cell cycle regulation, and other signaling pathways will be crucial for uncovering their full therapeutic potential. nih.gov

Potential for this compound as Building Blocks in Advanced Materials or Sensors

Beyond its biomedical applications, the rigid, aromatic nature of the this compound scaffold makes it a promising candidate for use in materials science. Heterocyclic aromatic structures are fundamental components of organic semiconductors used in electronic devices.

The isomeric this compound (TQO) has been designed and synthesized as an electron-accepting building block for donor-acceptor type copolymers. rsc.org When copolymerized with a benzo[1,2-b:4,5-b′]dithiophene (BDT) donor unit, the resulting polymer (PBDT-TQO) exhibited a wide bandgap, making it suitable for use as a donor material in organic solar cells with absorption complementary to non-fullerene acceptors. rsc.org

Furthermore, a pentacyclic aromatic bislactam, thieno[2′,3′:4,5]pyrido[2,3-g]thieno[3,2-c]quinoline-4,10(5H,11H)-dione (TPT), was constructed via a Beckmann rearrangement. researchgate.net Conjugated polymers based on this TPT unit were developed through Stille coupling and demonstrated promising hole mobility in organic field-effect transistors (OFETs), with one polymer exhibiting a mobility of up to 0.58 cm² V⁻¹ s⁻¹. researchgate.net Although this research is on a related, larger system, it demonstrates the inherent potential of the thieno[3,2-c]quinoline core as a valuable component in the design of high-performance organic electronic materials. The development of fluorescent probes and sensors based on related thienoquinoline structures further underscores the versatility of this scaffold. nih.gov

Q & A

Q. What are the common synthetic routes for thieno[3,2-c]quinolin-4(5H)-one derivatives?

this compound derivatives are synthesized via regioselective tandem cyclization and acid-catalyzed reactions. For example, Majumdar et al. developed a one-pot tandem cyclization method using 4-allylthioquinolin-2(1H)-ones to yield this compound derivatives with high regioselectivity . Continuous flow chemistry has also been adapted to synthesize these compounds efficiently, enabling rapid access to structurally diverse analogs for biological screening . Key steps often involve:

  • Tandem cyclization : Combines allylthioquinolinone precursors with acid catalysts to form the fused thienoquinoline core.
  • Flow chemistry : Enhances reaction efficiency and scalability for high-throughput synthesis.

Table 1: Representative Synthesis Methods

MethodKey Reagents/ConditionsYield (%)Reference
Tandem cyclizationAcid catalyst (e.g., H2SO4)70–96
Flow chemistryPhotochemical/thermal activation80–95

Q. How is this compound identified as a CDK5/p25 inhibitor?

A structure-based virtual screening (SBVS) protocol identified this compound derivatives as selective CDK5/p25 inhibitors. The workflow included:

  • E-pharmacophore modeling : Prioritized compounds with complementary binding motifs for CDK5’s ATP pocket.
  • Ligand efficiency (LE) filtering : Compound 10 (LE = 0.3) emerged as a lead due to its balanced potency and molecular weight .
  • Kinase assays : Confirmed non-competitive ATP inhibition, as IC50 values remained unchanged in ATP-saturated conditions .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies optimize CDK5/p25 inhibition while minimizing off-target effects?

SAR optimization focuses on substituent modifications to enhance selectivity over homologous kinases like CDK2. For example:

  • Core modifications : Introducing bulky substituents at position 2 of the thienoquinolinone core improved CDK5/p25 binding while sterically hindering CDK2 interactions .
  • Selectivity profiling : Compounds 25o , 25s , and 25w achieved >10-fold selectivity for CDK5/p25 over CDK2/E, attributed to differential hydrogen-bonding interactions in the kinase hinge region .

Table 2: Selectivity Profiles of Optimized Inhibitors

CompoundCDK5/p25 IC50 (μM)CDK2/E IC50 (μM)Selectivity Ratio (CDK2/CDK5)
25o1.215.412.8
25s0.913.114.6
25w0.718.927.0

Q. What experimental evidence supports the ATP non-competitive mechanism of this compound derivatives?

ATP non-competitive inhibition was validated via:

  • Enzyme kinetics : Lineweaver-Burk plots showed unchanged Km values for ATP in the presence of inhibitor 10 , confirming non-competitive binding .
  • Crystallography : Structural data revealed that 10 binds to a hydrophobic pocket adjacent to the ATP-binding site, disrupting p25-induced kinase activation .

Q. How to address selectivity challenges between CDK5/p25 and CDK2/E in inhibitor design?

Selectivity is achieved by exploiting structural differences in the kinase ATP-binding pocket:

  • Hydrophobic subpocket targeting : CDK5’s unique glycine-rich loop (residues 10–16) accommodates bulkier substituents, unlike CDK2’s rigid β-sheet structure .
  • Dynamic hydrogen-bond networks : Compound 25w forms a stable hydrogen bond with CDK5’s Glu81, a residue absent in CDK2 .

Methodological Considerations

  • Virtual screening : Use hybrid protocols combining e-pharmacophore models and molecular docking to prioritize hits .
  • Selectivity assays : Employ kinase panels (e.g., CDK1, CDK2, CDK9) to rule off-target effects early in optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.